N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine is a chemical compound with a complex structure, featuring a pyrimidine ring substituted with nitro and diamine groups, as well as a methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and diamine functionalities play a crucial role.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxypropan-2-yl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
- N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
- 1-methoxypropan-2-yl acetate
Uniqueness
N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and diamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(3-16-2)12-8-6(13(14)15)7(9)10-4-11-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICNPRUADPRLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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